molecular formula C13H17BF3NO2 B1374609 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline CAS No. 510771-54-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline

Cat. No. B1374609
M. Wt: 287.09 g/mol
InChI Key: MBZAVZRGXBFAPQ-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline, also known as TMDTA, is a trifluoromethyl-substituted aniline derivative and is a versatile chemical building block. It has been used in a wide range of applications, including synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, TMDTA has been used in the synthesis of polymers, catalysts, and other materials.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : The compound and its derivatives have been synthesized and characterized using spectroscopic methods (FT-IR, 1H NMR, 13C NMR, MS) and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations are performed to compare with X-ray diffraction results, providing insights into molecular structures and vibrational properties (Qing-mei Wu et al., 2021).

Fluorescence and Detection Applications

  • Boronate-Based Fluorescence Probes for H2O2 Detection : Derivatives of the compound have been used in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes display varied fluorescence responses, contributing to the understanding of intramolecular charge transfer and its impact on fluorescence (Emma V Lampard et al., 2018).

Applications in Electrochemistry and Energy

  • Boron-Based Anion Acceptors in Fluoride Shuttle Batteries : Compounds structurally similar to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline have been investigated as electrolyte additives in fluoride shuttle batteries. The study reveals the role of boron-based compounds in enhancing fluoride ion conductivity and battery performance (A. C. Kucuk & T. Abe, 2020).

Advanced Materials Synthesis

  • Synthesis of Polyfluorene-Based Conjugated Polyelectrolytes : The compound's boron ester has been used in the synthesis of polyfluorene-based conjugated polyelectrolytes. These materials are significant for their potential applications in optoelectronics, including electrochromic cells (David P. Stay & M. Lonergan, 2013).

Photophysical Properties and Applications

  • Enhanced Brightness Emission-Tuned Nanoparticles : Derivatives of the compound have been utilized in creating nanoparticles with bright fluorescence emission. These materials show potential for applications in imaging and sensing, demonstrating the versatility of the compound in nanotechnology (Christoph S. Fischer et al., 2013).

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-5-8(13(15,16)17)6-10(18)7-9/h5-7H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZAVZRGXBFAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682237
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-5-(trifluoromethyl)aniline

CAS RN

510771-54-7
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Waterloo - 2022 - opus4.kobv.de
In this thesis, the syntheses of novel ligands of the Bitter Taste Receptor TAS2R14 using flufenamic acid as lead structure is described: By synthesizing a compound library consisting of …
Number of citations: 3 opus4.kobv.de
DE Jones, MS South - Tetrahedron, 2010 - Elsevier
A new, general synthetic route to 2(1H)-pyrazinones 11 is described. The four-step synthesis is accomplished utilizing a regioselective hydrolysis and N-alkylation. These compounds …
Number of citations: 13 www.sciencedirect.com

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